molecular formula C35H38N4O6S B11968534 Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11968534
M. Wt: 642.8 g/mol
InChI Key: GDEKCWPZDGMJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperidinylsulfonyl group. These intermediates are then coupled with the pyridinedicarboxylate moiety under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinylsulfonyl group, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and piperidinylsulfonyl group are key functional groups that contribute to its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate apart from similar compounds is the presence of the piperidinylsulfonyl group, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C35H38N4O6S

Molecular Weight

642.8 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C35H38N4O6S/c1-5-21-44-34(40)30-24(3)36-25(4)31(35(41)45-22-6-2)32(30)29-23-39(27-13-9-7-10-14-27)37-33(29)26-15-17-28(18-16-26)46(42,43)38-19-11-8-12-20-38/h5-7,9-10,13-18,23,32,36H,1-2,8,11-12,19-22H2,3-4H3

InChI Key

GDEKCWPZDGMJFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.